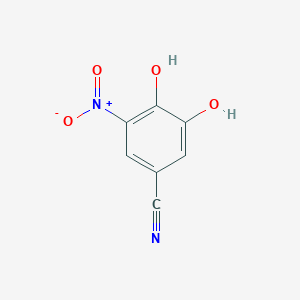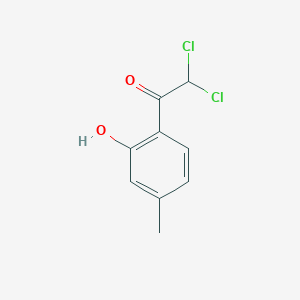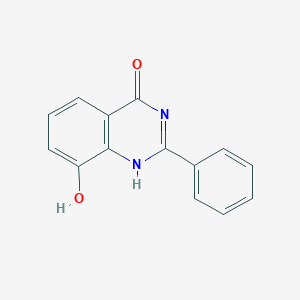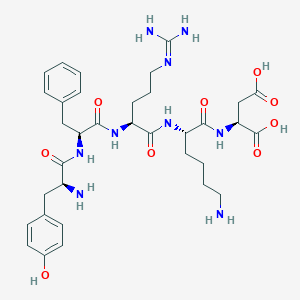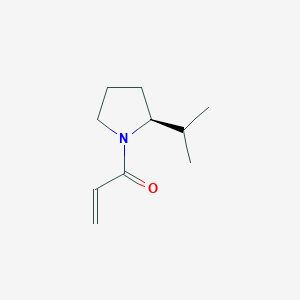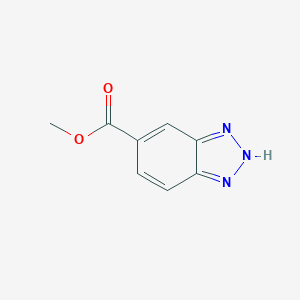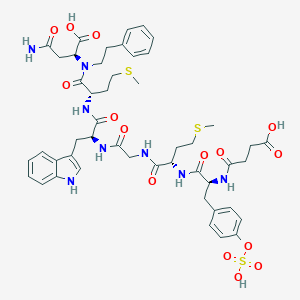
Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide, also known as Semax, is a synthetic peptide that was originally developed in Russia for its nootropic and neuroprotective properties. Semax is a derivative of the naturally occurring peptide tuftsin, which is involved in the regulation of the immune system. Semax has been shown to have a range of potential therapeutic applications, including the treatment of cognitive disorders, depression, and anxiety.
Wirkmechanismus
The precise mechanism of action of Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide is not fully understood, but it is thought to act through a combination of mechanisms. Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide also appears to modulate the activity of the neurotransmitters dopamine and serotonin, both of which are involved in mood regulation and cognitive function.
Biochemische Und Physiologische Effekte
Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide has been shown to have a range of biochemical and physiological effects. In animal models, Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide has been shown to increase levels of BDNF, enhance synaptic plasticity, and improve cognitive function. Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide has also been shown to have neuroprotective effects, protecting against neuronal damage caused by oxidative stress and excitotoxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide for lab experiments is its stability. Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide is a synthetic peptide, which means that it is less susceptible to degradation than naturally occurring peptides. Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide is also relatively easy to synthesize using solid-phase peptide synthesis, making it a readily available research tool. One limitation of Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide for lab experiments is its cost. Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide is a relatively expensive peptide, which may limit its use in large-scale studies.
Zukünftige Richtungen
There are a number of potential future directions for research on Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide. One area of interest is the potential use of Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide in the treatment of cognitive disorders such as Alzheimer's disease. Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide has been shown to improve cognitive function in animal models, and further research is needed to determine whether it could be an effective treatment for cognitive impairment in humans. Another area of interest is the potential use of Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide as an antidepressant and anxiolytic agent. Preclinical studies have shown promising results, and further research is needed to determine whether Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide could be an effective treatment for depression and anxiety in humans. Finally, there is potential for the development of new Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide derivatives with improved pharmacological properties, such as increased stability or enhanced efficacy.
Synthesemethoden
Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide is synthesized using solid-phase peptide synthesis, a technique that allows for the rapid and efficient production of peptides. The starting material for the synthesis is a resin-bound amino acid, which is sequentially coupled with other amino acids to build the peptide chain. Once the peptide has been fully assembled, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide has been extensively studied for its potential therapeutic applications. In animal models, Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide has been shown to improve cognitive function, enhance memory consolidation, and protect against neuronal damage. Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide has also been investigated for its potential as an antidepressant and anxiolytic agent, with promising results in preclinical studies.
Eigenschaften
CAS-Nummer |
112118-16-8 |
|---|---|
Produktname |
Succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide |
Molekularformel |
C48H60N8O15S3 |
Molekulargewicht |
1085.2 g/mol |
IUPAC-Name |
(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-(3-carboxypropanoylamino)-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]-(2-phenylethyl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C48H60N8O15S3/c1-72-22-19-35(54-45(63)37(52-41(58)16-17-43(60)61)24-30-12-14-32(15-13-30)71-74(68,69)70)44(62)51-28-42(59)53-38(25-31-27-50-34-11-7-6-10-33(31)34)46(64)55-36(20-23-73-2)47(65)56(39(48(66)67)26-40(49)57)21-18-29-8-4-3-5-9-29/h3-15,27,35-39,50H,16-26,28H2,1-2H3,(H2,49,57)(H,51,62)(H,52,58)(H,53,59)(H,54,63)(H,55,64)(H,60,61)(H,66,67)(H,68,69,70)/t35-,36-,37-,38-,39-/m0/s1 |
InChI-Schlüssel |
PUTDWXINFQVZCK-MQDBWYGVSA-N |
Isomerische SMILES |
CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N(CCC3=CC=CC=C3)[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)CCC(=O)O |
SMILES |
CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)N(CCC3=CC=CC=C3)C(CC(=O)N)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)CCC(=O)O |
Kanonische SMILES |
CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)N(CCC3=CC=CC=C3)C(CC(=O)N)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)CCC(=O)O |
Andere CAS-Nummern |
112118-16-8 |
Sequenz |
XMGWMN |
Synonyme |
GE 410 GE-410 peptide-beta-phenethylamide(410) Suc-Tyr(SE)-Met-Gly-Trp-Met-Asp-beta-phenethylamide(410) succinyl-tyrosyl-methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenethylamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



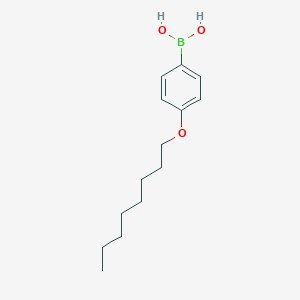
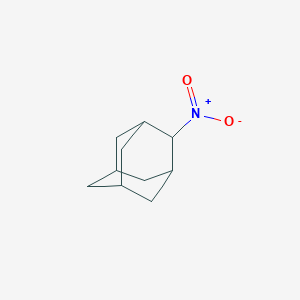
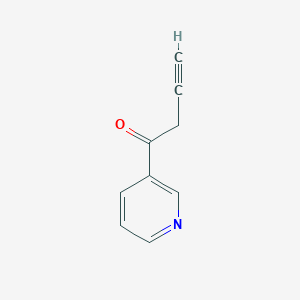
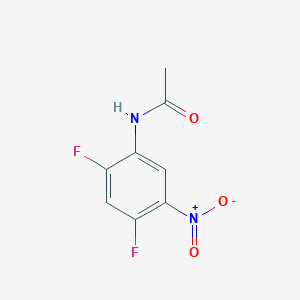
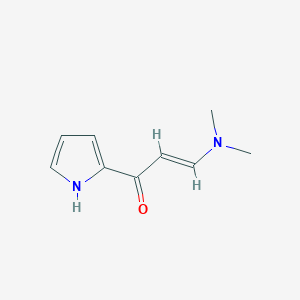
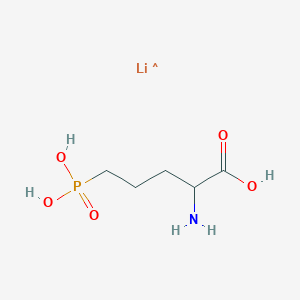
![7-(Bromomethyl)thieno[2,3-c]pyridine](/img/structure/B56121.png)
![7-Bromo-6-butyl-7H-cyclopenta[f][1,3]benzodioxole](/img/structure/B56124.png)
